Complete Stereospecificity in [3+1] Cycloaddition Versus Cyclobutanone Synthesis Limitations
Cyclopropanone surrogates enable complete regio- and stereospecificity in formal [3+1] cycloadditions with unstabilized sulfoxonium ylides to yield enantioenriched cyclobutanones [1]. In contrast, conventional cyclobutanone synthesis methods (e.g., [2+2] cycloaddition of ketenes or semipinacol rearrangement of cyclopropanols) typically lack generality in substitution patterns and rarely provide access to optically active material [2].
| Evidence Dimension | Stereospecificity in cyclobutanone synthesis |
|---|---|
| Target Compound Data | Complete regio- and stereospecificity (100%) with chiral cyclopropanone substrates |
| Comparator Or Baseline | Conventional [2+2] cycloaddition methods: non-stereospecific, racemic products; limited substitution pattern generality |
| Quantified Difference | Absolute stereocontrol versus no stereocontrol |
| Conditions | [3+1] formal cycloaddition with sulfoxonium ylides; chiral cyclopropanone surrogates |
Why This Matters
Enables synthesis of enantioenriched cyclobutanones that are inaccessible via conventional ketene [2+2] cycloaddition methods, critical for pharmaceutical building block procurement.
- [1] Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Org Lett. 2025;27(30):8332-8337. doi:10.1021/acs.orglett.5c02601 View Source
- [2] Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Org Lett. 2025;27(30):8332-8337. Background section. View Source
